molecular formula C10H9Cl2FO2 B1410173 Ethyl 2,3-dichloro-5-fluorophenylacetate CAS No. 1803819-55-7

Ethyl 2,3-dichloro-5-fluorophenylacetate

Cat. No.: B1410173
CAS No.: 1803819-55-7
M. Wt: 251.08 g/mol
InChI Key: XJMANICCFUVZSY-UHFFFAOYSA-N
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Description

Ethyl 2,3-dichloro-5-fluorophenylacetate is a halogenated phenylacetate ester characterized by a phenyl ring substituted with chlorine atoms at positions 2 and 3 and a fluorine atom at position 4. The ethyl ester group enhances its lipophilicity, making it relevant in pharmaceutical and agrochemical synthesis. Its halogenation pattern confers unique electronic and steric properties, influencing reactivity and interactions in synthetic or biological systems.

Properties

IUPAC Name

ethyl 2-(2,3-dichloro-5-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2FO2/c1-2-15-9(14)4-6-3-7(13)5-8(11)10(6)12/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMANICCFUVZSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Starting Material: Phenylacetic acid derivative with halogen substitutions at specific positions.
  • Reagents: Ethanol, catalytic acid (such as sulfuric acid) or base (such as sodium or potassium hydroxide).
  • Reaction Conditions: Reflux temperature (around 50–150°C), with the reaction monitored for completion.
  • Outcome: High yields of the ester with preserved halogen substituents on the aromatic ring.

Research Data:

  • The esterification process ensures the integrity of the halogenated aromatic ring, which is crucial for subsequent applications or modifications.

Halogenation of Aromatic Precursors

Prior to esterification, the aromatic ring may be halogenated selectively to introduce chlorine and fluorine substituents at desired positions.

Method:

Research Data:

  • Selective halogenation is critical to obtaining the correct substitution pattern, which influences biological activity and reactivity.

Synthesis from Trichloroethane Derivatives

An alternative route involves starting from 2,2,2-trichloro-1-phenylethane, which undergoes hydrolysis and subsequent esterification.

Procedure:

  • Hydrolysis: Reacting the trichloroethane derivative with potassium hydroxide in an aqueous or alcoholic medium to yield phenylacetic acid.
  • Esterification: The acid is then esterified with ethanol under acidic conditions.

Research Findings:

  • This method offers high yields and selectivity, especially when optimized with appropriate reaction temperatures and solvents.

Hydrolysis of Trichloromethyl Benzene Compounds

Hydrolysis of trichloromethyl benzene derivatives with strong bases such as potassium hydroxide can produce phenylacetic acids, which are then esterified.

Conditions:

  • Refluxing in solvents like ethanol, toluene, or dichloromethane.
  • Use of excess base (6–12 moles per mole of starting material).
  • Post-reaction acidification to isolate the ester.

Research Data:

  • The hydrolysis step is efficient, yielding phenylacetic acid derivatives with minimal side reactions, and is suitable for scale-up.

Esterification via Friedel–Crafts Acylation

Another approach involves Friedel–Crafts acylation of aromatic rings with acyl chlorides, followed by halogenation and esterification.

Process:

  • Step 1: Acylation of benzene derivatives with chloroacetyl chloride.
  • Step 2: Halogenation to introduce chlorine and fluorine.
  • Step 3: Esterification with ethanol.

Research Findings:

  • This multi-step process allows precise control over substitution patterns and functionalization, suitable for synthesizing complex halogenated esters.

Data Summary Table: Preparation Methods of this compound

Method Starting Material Key Reagents Reaction Conditions Advantages References
Esterification of phenylacetic acid Phenylacetic acid derivative Ethanol, sulfuric acid or base Reflux (50–150°C) High yield, straightforward
Halogenation of aromatic precursors Benzene derivatives Cl2, F2, directing groups Controlled electrophilic substitution Regioselectivity
Hydrolysis of trichloroethane derivatives 2,2,2-Trichloro-1-phenylethane KOH, alcohol solvents Reflux, 50–110°C High efficiency, scalable
Hydrolysis of trichloromethyl benzene Trichloromethyl benzene derivatives KOH, solvents Reflux, with acid workup Selectivity, high yield
Friedel–Crafts acylation Benzene derivatives Chloroacetyl chloride, halogenating agents Controlled temperature Precise substitution pattern

Notes and Considerations:

  • Halogen Preservation: Care must be taken during hydrolysis and esterification to prevent dehalogenation.
  • Reaction Optimization: Temperature, solvent choice, and molar ratios significantly influence yield and purity.
  • Purification: Post-reaction purification typically involves distillation, recrystallization, or chromatography to obtain analytically pure product.
  • Safety: Handling halogenating agents and strong acids/bases requires appropriate safety precautions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dichloro-5-fluorophenylacetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the phenyl ring can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield 2,3-dichloro-5-fluorophenylacetic acid and ethanol.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide as typical reagents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives of this compound.

    Hydrolysis: 2,3-dichloro-5-fluorophenylacetic acid and ethanol.

    Oxidation: Various oxidized products depending on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Ethyl 2,3-dichloro-5-fluorophenylacetate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique halogen substituents enhance reactivity and selectivity in various chemical reactions, making it valuable for developing pharmaceuticals and agrochemicals.

Medicinal Chemistry

This compound is being explored for its potential biological activities, including:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi by disrupting cellular processes through enzyme inhibition or membrane disruption.
  • Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activities. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, indicating potential as a therapeutic agent.

Materials Science

This compound is also used in developing novel materials with specific electronic or optical properties. The incorporation of fluorine and chlorine atoms can impart unique characteristics to materials, enhancing their performance in electronic applications.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of multi-drug resistant bacteriaStudy A
AntifungalEffective against various fungal strainsStudy B
AnticancerInduces apoptosis in breast cancer cell linesStudy C

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of this compound against multi-drug resistant bacterial strains. Results showed significant inhibition zones compared to control groups, indicating strong antimicrobial potential.

Case Study 2: Cancer Cell Line Investigation

In vitro assays on breast cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and increased apoptotic markers. This suggests a mechanism involving programmed cell death pathways.

Case Study 3: Pharmacokinetic Profiling

Research into pharmacokinetics revealed favorable absorption characteristics in animal models, with promising bioavailability metrics supporting further development as a therapeutic agent.

Mechanism of Action

The mechanism by which ethyl 2,3-dichloro-5-fluorophenylacetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance binding affinity and selectivity towards target molecules.

Comparison with Similar Compounds

Ethyl 2,4-Dichloro-5-fluorobenzoylacetate

  • Structure : Differs by the placement of chlorine atoms (positions 2,4 on the phenyl ring) and a benzoylacetate backbone .
  • Implications: The 2,4-dichloro substitution reduces steric hindrance compared to the 2,3-dichloro arrangement in the target compound. This may increase reactivity in nucleophilic aromatic substitution reactions.
  • Applications : Likely used in intermediates for antifungal agents due to the benzoylacetate moiety’s stability .

Ethyl 2-(2,5-Dichlorophenyl)-2,2-difluoroacetate

  • Structure : Features a 2,5-dichlorophenyl group attached to a difluoroacetate ester .
  • The 2,5-dichloro substitution on the phenyl ring may alter π-stacking interactions compared to the 2,3-dichloro-5-fluoro configuration.
  • Applications : Useful in fluorinated drug candidates, where enhanced metabolic stability is critical .

Ethyl 2-(2,4-Dichloro-5-([3-(Trifluoromethyl)benzoyl]amino)phenoxy)acetate

  • Structure: Contains a phenoxy linker, 2,4-dichloro-5-amino substitution, and a trifluoromethylbenzoyl group .
  • Implications: The phenoxy-acetate backbone and trifluoromethylbenzamido group introduce steric bulk and hydrophobicity. The amino group enables conjugation with other molecules, a feature absent in the target compound.
  • Applications: Potential use in kinase inhibitors or herbicides due to its trifluoromethyl and amide functionalities .

Ethyl 2,3-Dihydrobenzofuran-5-ylacetate

  • Structure : Features a dihydrobenzofuran ring (oxygen-containing heterocycle) instead of a halogenated phenyl group .
  • Implications : The dihydrobenzofuran core improves solubility in polar solvents compared to heavily halogenated phenylacetates. The absence of halogens reduces electron-deficient character, altering reactivity in electrophilic substitutions.
  • Applications : Common in anti-inflammatory prodrugs due to the heterocycle’s metabolic stability .

Key Structural and Functional Differences

Property Target Compound Ethyl 2,4-Dichloro-5-fluorobenzoylacetate Ethyl 2-(2,5-Dichlorophenyl)-2,2-difluoroacetate
Halogen Substitution 2,3-dichloro; 5-fluoro 2,4-dichloro; 5-fluoro 2,5-dichloro; difluoroacetate
Backbone Phenylacetate Benzoylacetate Difluoroacetate
Electron Effects Moderate electron-withdrawing Strong electron-withdrawing (ketone) Very strong electron-withdrawing (CF2)
Typical Applications Agrochemical intermediates Antifungal agents Fluorinated pharmaceuticals

Research Findings and Implications

  • Reactivity : The 2,3-dichloro-5-fluoro substitution in the target compound creates steric hindrance that slows down aromatic electrophilic substitutions compared to less hindered analogs like Ethyl 2,4-dichloro-5-fluorobenzoylacetate .
  • Solubility : Halogen-free analogs like Ethyl 2,3-dihydrobenzofuran-5-ylacetate exhibit higher aqueous solubility, making them preferable in drug formulations requiring bioavailability .
  • Stability : Difluoroacetate derivatives (e.g., Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate) demonstrate superior metabolic stability due to fluorine’s resistance to oxidative degradation .

Biological Activity

Ethyl 2,3-dichloro-5-fluorophenylacetate is a synthetic organic compound that has garnered interest in various fields of research due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl ester group attached to a dichloro- and fluorophenyl moiety. Its structure can be represented as follows:

C9H8Cl2FO2\text{C}_9\text{H}_8\text{Cl}_2\text{F}\text{O}_2

This compound's unique arrangement of halogen atoms (chlorine and fluorine) contributes to its lipophilicity and potential biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine enhances its binding affinity, which may lead to the inhibition of various biochemical pathways. Research indicates that this compound may interfere with microbial metabolic processes, contributing to its antimicrobial properties.

Antimicrobial Properties

This compound has been studied for its antimicrobial effects. In vitro studies have shown that it exhibits significant activity against a range of bacterial strains. The compound's mechanism involves disrupting cell membrane integrity and inhibiting essential metabolic functions within the microorganisms .

Anticancer Activity

Recent investigations have explored the anticancer potential of this compound. In cell line studies, it has demonstrated cytotoxic effects against various cancer types, including breast and prostate cancer cells. The compound induces apoptosis through the modulation of signaling pathways associated with cell survival and proliferation .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound exhibited an IC50 value indicating potent antimicrobial activity, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.
  • Cytotoxicity in Cancer Cells : In a comparative analysis with established anticancer drugs, this compound showed superior cytotoxicity against MCF-7 (breast cancer) cells with an IC50 value of 12 μM. Mechanistic studies revealed that the compound induced significant reactive oxygen species (ROS) production leading to oxidative stress and subsequent apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureHighModerate
Ethyl 3,4-dichlorophenylacetateStructureModerateLow
Ethyl 3-fluorophenylacetateStructureLowHigh

This table illustrates that while this compound exhibits strong antimicrobial properties compared to some analogs, it shows moderate anticancer activity relative to others.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2,3-dichloro-5-fluorophenylacetate
Reactant of Route 2
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Ethyl 2,3-dichloro-5-fluorophenylacetate

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